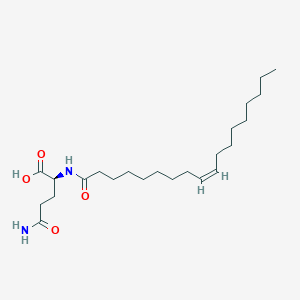

N-oleoyl glutamine

Description

Properties

IUPAC Name |

(2S)-5-amino-2-[[(Z)-octadec-9-enoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)25-20(23(28)29)18-19-21(24)26/h9-10,20H,2-8,11-19H2,1H3,(H2,24,26)(H,25,27)(H,28,29)/b10-9-/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVSXWCIYWYBQP-QJRAZLAKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endogenous Function of N-oleoyl Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl glutamine (O-Gln) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule with pleiotropic effects on cellular and systemic metabolism. Synthesized and degraded by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), O-Gln is implicated in the regulation of mitochondrial bioenergetics, nociception, and potentially other metabolic processes. This technical guide provides an in-depth overview of the core endogenous functions of N-oleoyl glutamine, detailing its synthesis, signaling pathways, and the experimental methodologies used to elucidate its biological roles. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this bioactive lipid.

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid. While various NAAs have been identified, N-oleoyl glutamine has garnered significant interest due to its distinct physiological activities. This document serves as a comprehensive resource for researchers and professionals in drug development, outlining the current understanding of O-Gln's endogenous functions and providing detailed experimental context.

Synthesis and Degradation

The primary enzyme responsible for both the synthesis and hydrolysis of N-oleoyl glutamine is Peptidase M20 Domain Containing 1 (PM20D1) .[1] PM20D1 is a secreted enzyme found in circulation and is particularly enriched in thermogenic (brown and beige) adipose cells.[2][3]

-

Synthesis: PM20D1 catalyzes the condensation of oleic acid and glutamine to form N-oleoyl glutamine.

-

Degradation: PM20D1 also facilitates the reverse hydrolytic reaction, breaking down N-oleoyl glutamine into its constituent fatty acid and amino acid.[2][3]

The bidirectional activity of PM20D1 suggests a tightly regulated equilibrium of O-Gln levels in vivo, which can be influenced by the relative concentrations of substrates and products.[2]

Core Endogenous Functions

Mitochondrial Uncoupling and Energy Expenditure

One of the most well-characterized functions of N-oleoyl glutamine is its ability to act as an endogenous mitochondrial uncoupler.[2][3] This process dissociates substrate oxidation in the electron transport chain from ATP synthesis, leading to the dissipation of the proton motive force as heat.

Signaling Pathway: N-oleoyl glutamine induces mitochondrial uncoupling in a UCP1-independent manner .[2][4] While the precise molecular mechanism is still under investigation, evidence suggests that N-acyl amino acids may interact with components of the inner mitochondrial membrane, potentially including the adenine nucleotide translocator (ANT).[4] However, some studies indicate that the uncoupling effect is independent of both UCP1 and ANT.[5] This suggests a direct interaction with the lipid bilayer or other mitochondrial proteins to facilitate proton transport across the inner mitochondrial membrane.

Quantitative Data:

| Cell Line | Concentration of N-oleoyl glutamine | Effect on Respiration | Reference |

| C2C12 myotubes | 50 µM | 64% increase | [1] |

Nociception and TRPV1 Antagonism

N-oleoyl glutamine plays a role in the modulation of pain perception, or nociception. It functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel activated by various noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.

Signaling Pathway: By inhibiting the capsaicin-induced activation of TRPV1, N-oleoyl glutamine reduces the influx of calcium ions into sensory neurons.[1] This attenuation of TRPV1-mediated signaling is believed to underlie the analgesic effects of N-oleoyl glutamine observed in preclinical models of pain.

Quantitative Data:

| Animal Model | N-oleoyl glutamine Dose | Effect on Nociception | Reference |

| Mice (Acetic acid-induced abdominal constrictions) | 100 mg/kg | Reduction in constrictions | [1] |

| Mice (Formalin-induced paw licking) | 100 mg/kg | Reduction in paw licking | [1] |

Potential Role in Bone Metabolism

While direct evidence for the role of N-oleoyl glutamine in bone metabolism is currently limited, studies on related N-acyl amides and the metabolic functions of glutamine in bone cells suggest a potential involvement. Other N-acyl amides, such as N-oleoyl serine, have been shown to modulate bone remodeling.[6][7] Furthermore, glutamine metabolism is crucial for osteoblast differentiation and bone formation.[8][9] Future research is warranted to investigate the specific effects of N-oleoyl glutamine on osteoblasts and osteoclasts.

Broader Metabolic Regulation

The role of N-oleoyl glutamine in systemic metabolism extends beyond its uncoupling effects. Given that glutamine metabolism is intricately linked to glucose and lipid metabolism in adipocytes, O-Gln may influence these pathways.[10] Alterations in glutamine availability can impact insulin signaling and inflammatory responses in adipose tissue.[11][12] The synthesis of O-Gln from oleic acid and glutamine positions it at the crossroads of lipid and amino acid metabolism, suggesting a potential role in nutrient sensing and metabolic homeostasis.

Experimental Protocols

Mitochondrial Respiration Assay in C2C12 Myotubes

Objective: To measure the effect of N-oleoyl glutamine on mitochondrial oxygen consumption.

Methodology:

-

Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes in a Seahorse XF cell culture microplate.

-

Treatment: Differentiated myotubes are treated with N-oleoyl glutamine (e.g., 50 µM) or vehicle control.

-

Oxygen Consumption Rate (OCR) Measurement: OCR is measured using a Seahorse XF Analyzer. Basal respiration is recorded, followed by sequential injections of:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

-

Rotenone/antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.

-

-

Data Analysis: Changes in OCR upon treatment with N-oleoyl glutamine are calculated to determine its effect on basal and uncoupled respiration.

Calcium Flux Assay in HEK293 Cells

Objective: To assess the antagonistic effect of N-oleoyl glutamine on TRPV1 activation.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for TRPV1 and a fluorescent protein (e.g., RFP).

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Treatment: Cells are pre-incubated with N-oleoyl glutamine or vehicle control.

-

Stimulation: Cells are stimulated with the TRPV1 agonist capsaicin.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence plate reader or microscope.

-

Data Analysis: The inhibition of capsaicin-induced calcium flux by N-oleoyl glutamine is quantified.

In Vivo Nociception Assays

Objective: To evaluate the analgesic properties of N-oleoyl glutamine in animal models of pain.

a) Acetic Acid-Induced Abdominal Constriction Test:

-

Animal Model: Mice are used.

-

Treatment: Animals are administered N-oleoyl glutamine (e.g., 100 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal).

-

Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

-

Data Analysis: The reduction in the number of writhes in the N-oleoyl glutamine-treated group compared to the control group is calculated.

b) Formalin-Induced Paw Licking Test:

-

Animal Model: Mice are used.

-

Treatment: Animals receive N-oleoyl glutamine (e.g., 100 mg/kg) or vehicle control.

-

Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of a hind paw.

-

Observation: The time spent licking the injected paw is recorded during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

-

Data Analysis: The decrease in paw licking time in the treated group is compared to the control group for both phases.

Conclusion and Future Directions

N-oleoyl glutamine is an important endogenous lipid molecule with well-defined roles in mitochondrial uncoupling and nociception. Its regulation by the secreted enzyme PM20D1 highlights a novel signaling axis in metabolic control. While significant progress has been made in understanding its core functions, several areas warrant further investigation. Elucidating the precise molecular mechanism of UCP1-independent uncoupling, exploring its direct effects on bone metabolism, and further defining its role in the broader context of glucose and lipid homeostasis will be critical for realizing the full therapeutic potential of targeting the N-oleoyl glutamine pathway for metabolic and pain-related disorders. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted biology of this intriguing N-acyl amino acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria [escholarship.org]

- 4. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Glutamine Metabolism during Osteoblast Differentiation and Bone Formation - Courtney Karner [grantome.com]

- 9. Glutamine metabolism regulates proliferation and lineage allocation in skeletal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamine metabolism in isolated incubated adipocytes of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamine metabolism in adipocytes: a bona fide epigenetic modulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A signaling role of glutamine in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-oleoyl Glutamine: Discovery, Biosynthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl glutamine (O-Glu) is an endogenous N-acyl amino acid that has emerged as a significant signaling lipid with pleiotropic effects on metabolism and nociception. Its discovery is linked to the characterization of peptidase M20 domain-containing 1 (PM20D1), a secreted enzyme that catalyzes its bidirectional synthesis and hydrolysis. O-Glu exerts its biological functions primarily through the modulation of mitochondrial respiration and antagonism of transient receptor potential vanilloid 1 (TRPV1) channels. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling pathways of N-oleoyl glutamine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in the field.

Discovery of N-oleoyl Glutamine and PM20D1

The discovery of N-oleoyl glutamine is intrinsically linked to the functional characterization of the enzyme PM20D1. Initially identified as a secreted factor from thermogenic adipose cells, PM20D1 was found to be a key regulator of a class of bioactive lipids known as N-acyl amino acids (NAAs)[1][2]. The pivotal studies by Long et al. demonstrated that PM20D1 is a bidirectional enzyme, capable of both synthesizing NAAs from free fatty acids and amino acids, and hydrolyzing them back to their constituent components[3][4]. This enzymatic activity of PM20D1 led to the identification and characterization of its various products, including N-oleoyl glutamine, as novel signaling molecules[1][5]. The generation of PM20D1 knockout mice, which exhibited altered levels of NAAs and displayed distinct metabolic and pain phenotypes, further solidified the physiological relevance of this enzyme and its products like O-Glu[1][5][6].

Logical Workflow for Discovery

The logical progression of the discovery of N-oleoyl glutamine and its biosynthetic pathway is outlined below.

Biosynthesis and Degradation Pathway

The primary enzyme responsible for both the synthesis and degradation of N-oleoyl glutamine is PM20D1[7]. This enzyme catalyzes a reversible condensation reaction between oleic acid and glutamine to form N-oleoyl glutamine. The bidirectional nature of this reaction allows PM20D1 to regulate the circulating and tissue levels of O-Glu. In addition to PM20D1, another enzyme, fatty acid amide hydrolase (FAAH), has been identified to play a role in the intracellular metabolism of some N-acyl amino acids, although it exhibits a more restricted substrate scope compared to PM20D1[2].

Quantitative Data

The following tables summarize the available quantitative data related to N-oleoyl glutamine.

Table 1: Bioactivity of N-oleoyl Glutamine

| Parameter | Value | Cell Line/Model | Reference |

| Mitochondrial Uncoupling | 50 µM (induces 64% increase in respiration) | C2C12 cells | [7] |

| In vivo Analgesic Effect | 100 mg/kg | Mice (acetic acid-induced abdominal constrictions and formalin-induced paw licking) | [7] |

Table 2: PM20D1 Enzyme Activity

| Substrate | Activity | Tissue/System | Notes | Reference |

| N-oleoyl phenylalanine (Hydrolysis) | 67 ± 3% conversion (WT) vs 14 ± 4% (KO) | Mouse Liver Lysate | Demonstrates dominant role of PM20D1. | [1] |

| N-arachidonoyl glycine (Hydrolysis) | 44 ± 4% conversion (WT) vs >99% reduction (KO) | Mouse Plasma | Shows PM20D1 is the sole hydrolase in plasma for this substrate. | |

| Oleate + Phenylalanine (Synthesis) | Robust synthesis in WT, significantly reduced in KO | Mouse Liver Lysate | Confirms PM20D1's synthase activity in tissues. | [1] |

Table 3: Endogenous Concentrations of Glutamine

| Analyte | Concentration | Tissue/System | Reference |

| Glutamine | 0.59 ± 0.08 mmol/L | Mouse Blood Plasma | [8] |

| Glutamine | Positively correlated with plasma levels | Human Posterior Cingulate Cortex | [9][10] |

Note: Specific endogenous concentrations of N-oleoyl glutamine in various tissues are still being comprehensively quantified in the literature.

Signaling Pathway: Antagonism of TRPV1

A key mechanism of action for N-oleoyl glutamine is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1][5]. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, capsaicin, and low pH. Activation of TRPV1 leads to an influx of calcium ions, which triggers a downstream signaling cascade involving protein kinase A (PKA) and protein kinase C (PKC), ultimately leading to the sensation of pain[11][12][13]. By antagonizing TRPV1, N-oleoyl glutamine can inhibit this signaling pathway, providing a mechanistic basis for its observed analgesic effects[7].

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of N-oleoyl glutamine and PM20D1. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited primary literature[3][4].

Recombinant PM20D1 Expression and Purification

-

Objective: To produce purified PM20D1 for in vitro enzymatic assays.

-

Methodology:

-

The coding sequence of mouse PM20D1 is cloned into a mammalian expression vector, often with an affinity tag (e.g., FLAG or His-tag) for purification.

-

The expression vector is transiently transfected into a suitable host cell line, such as HEK293T cells.

-

The conditioned media containing the secreted PM20D1 is collected after a defined incubation period.

-

The secreted protein is purified from the conditioned media using affinity chromatography corresponding to the tag used (e.g., anti-FLAG M2 affinity gel).

-

The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein quantification assay (e.g., BCA assay).

-

PM20D1 Enzyme Activity Assays

-

Objective: To measure the N-acyl amino acid synthase and hydrolase activity of PM20D1.

-

Methodology:

-

Synthase Assay:

-

Reactions are set up containing purified recombinant PM20D1, a free fatty acid (e.g., oleic acid), and an amino acid (e.g., glutamine) in a suitable buffer (e.g., PBS).

-

Reactions are incubated at 37°C for a specified time (e.g., 1.5 hours).

-

The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile/methanol).

-

The formation of the N-acyl amino acid product is quantified by liquid chromatography-mass spectrometry (LC-MS).

-

-

Hydrolase Assay:

-

Reactions are prepared with purified PM20D1 and an N-acyl amino acid substrate (e.g., N-oleoyl glutamine) in a buffer.

-

Reactions are incubated at 37°C for a defined period.

-

The reaction is stopped with an organic solvent.

-

The formation of the free fatty acid product is measured by LC-MS.

-

-

Analysis of N-acyl Amino Acids by LC-MS

-

Objective: To identify and quantify N-acyl amino acids in biological samples or from in vitro reactions.

-

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) or quenched reaction mixtures are subjected to lipid extraction, typically using a mixture of organic solvents (e.g., a modified Bligh-Dyer extraction).

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column of a high-performance liquid chromatography (HPLC) system. A gradient of mobile phases (e.g., water and acetonitrile with formic acid) is used to separate the different lipid species.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) operating in a suitable ionization mode (e.g., positive or negative electrospray ionization).

-

Quantification: For targeted analysis, the mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each N-acyl amino acid. Stable isotope-labeled internal standards are used for accurate quantification.

-

Conclusion and Future Directions

N-oleoyl glutamine represents a fascinating example of a bioactive lipid with significant potential for therapeutic intervention in metabolic and pain-related disorders. The discovery of its biosynthesis via the secreted enzyme PM20D1 has opened up new avenues for understanding the complex interplay between lipid and amino acid metabolism in intercellular communication. Future research will likely focus on elucidating the full spectrum of N-acyl amino acids regulated by PM20D1, identifying additional receptors and signaling pathways for these molecules, and exploring the therapeutic potential of modulating the PM20D1-N-oleoyl glutamine axis in human diseases. The development of potent and selective inhibitors or activators of PM20D1 will be a critical step in translating these basic scientific discoveries into novel therapeutic strategies.

References

- 1. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Characterization of cerebral glutamine uptake from blood in the mouse brain: implications for metabolic modeling of 13C NMR data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association between Brain and Plasma Glutamine Levels in Healthy Young Subjects Investigated by MRS and LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Association between Brain and Plasma Glutamine Levels in Healthy Young Subjects Investigated by MRS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Activation of protein kinase C reverses capsaicin-induced calcium-dependent desensitization of TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyl Glutamine: An In-Depth Technical Guide to its Mechanism of Action as a TRP Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl glutamine is an endogenous N-acyl amino acid that has emerged as a modulator of nociception through its antagonist activity at Transient Receptor Potential (TRP) channels, primarily the capsaicin receptor, TRPV1. This technical guide provides a comprehensive overview of the mechanism of action of N-oleoyl glutamine, detailing its interaction with TRPV1, the downstream signaling consequences, and its physiological effects on pain perception. This document synthesizes key quantitative data, outlines detailed experimental methodologies for its characterization, and presents visual representations of the involved signaling pathways and experimental workflows.

Introduction

N-acyl amino acids (NAAs) are a class of bioactive lipids involved in diverse physiological processes. The enzyme Peptidase M20 Domain Containing 1 (PM20D1) is a key regulator of NAA levels. Recent research has identified N-oleoyl glutamine (C18:1-Gln) as a PM20D1-regulated NAA with significant biological activity.[1] Notably, N-oleoyl glutamine has been shown to antagonize the TRPV1 channel, a critical integrator of noxious stimuli, including heat, protons, and various chemical irritants like capsaicin.[1] This antagonistic action positions N-oleoyl glutamine as a potential endogenous analgesic and a lead compound for the development of novel pain therapeutics.

Mechanism of Action at the Molecular Level

The primary molecular target of N-oleoyl glutamine's antagonist activity is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

Target: TRPV1 Channel

TRPV1 is a non-selective cation channel predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons.[2] Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of an action potential that is transmitted to the central nervous system, culminating in the sensation of pain.

Antagonistic Activity

N-oleoyl glutamine inhibits the activation of the TRPV1 channel. This has been demonstrated through its ability to block capsaicin-induced calcium influx in cells expressing TRPV1.[1] While the precise binding site and the exact nature of the antagonism (competitive, non-competitive, or allosteric) have not been definitively elucidated in the primary literature, the functional outcome is a reduction in TRPV1-mediated signaling. Molecular docking studies with other N-acyl amides suggest potential interactions within the vanilloid binding pocket of TRPV1.[3][4]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of N-oleoyl glutamine.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 (TRPV1) | Not explicitly reported | Capsaicin-induced Ca2+ influx | HEK293T cells | [1] |

Note: While a commercial supplier references an IC50 for TRPV1, the primary research article cited does not provide a specific value, instead demonstrating a qualitative antagonist effect.[1][5]

| Parameter | Dose | Effect | Animal Model | Assay | Reference |

| Analgesia | 100 mg/kg (i.p.) | Significant reduction in abdominal constrictions | Mouse | Acetic acid-induced writhing test | [1] |

| Analgesia | 100 mg/kg (i.p.) | Significant reduction in paw licking time | Mouse | Formalin test (late phase) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the TRP antagonist activity of N-oleoyl glutamine.

Calcium Imaging Assay for TRPV1 Antagonism

This protocol is adapted from methodologies used to assess the inhibition of capsaicin-induced calcium influx.

Objective: To determine the antagonistic effect of N-oleoyl glutamine on capsaicin-activated TRPV1 channels in a heterologous expression system.

Materials:

-

HEK293T cells transiently or stably expressing rat or human TRPV1.

-

DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Capsaicin stock solution (e.g., 10 mM in ethanol).

-

N-oleoyl glutamine stock solution (e.g., 10 mM in DMSO).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets for the chosen dye.

Procedure:

-

Cell Culture: Seed TRPV1-expressing HEK293T cells in 96-well plates at a density that ensures they reach 80-90% confluency on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of N-oleoyl glutamine in HBSS.

-

Add the N-oleoyl glutamine dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).

-

-

Measurement of Calcium Influx:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

-

Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's injection system.

-

Immediately begin kinetic measurement of fluorescence for 5-10 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence (or fluorescence ratio) from baseline after the addition of capsaicin.

-

Normalize the response in the presence of N-oleoyl glutamine to the response in the vehicle control wells.

-

Plot the normalized response against the concentration of N-oleoyl glutamine and fit the data to a dose-response curve to determine the IC50 value, if applicable.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of N-oleoyl glutamine on capsaicin-activated currents in sensory neurons.

Objective: To directly measure the inhibitory effect of N-oleoyl glutamine on TRPV1 ion channel currents.

Materials:

-

Primary culture of dorsal root ganglion (DRG) neurons from rodents.

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

-

Borosilicate glass capillaries for pipette pulling.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and perfusion system.

-

Capsaicin and N-oleoyl glutamine stock solutions.

Procedure:

-

Cell Preparation: Isolate DRG neurons from neonatal or adult rodents and culture them on coated coverslips for 1-3 days.

-

Recording Setup:

-

Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Whole-Cell Configuration:

-

Approach a neuron with the recording pipette and form a giga-ohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Current Measurement:

-

Apply a brief pulse of capsaicin (e.g., 1 µM for 5 seconds) using the perfusion system to elicit an inward current.

-

After the current returns to baseline, co-apply N-oleoyl glutamine with capsaicin and record the resulting current. Test a range of N-oleoyl glutamine concentrations.

-

Wash out the compounds and re-apply capsaicin alone to check for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the capsaicin-induced inward current in the absence and presence of N-oleoyl glutamine.

-

Calculate the percentage of inhibition of the capsaicin-induced current by N-oleoyl glutamine.

-

Construct a concentration-response curve for the inhibitory effect of N-oleoyl glutamine.

-

Signaling Pathways and Visualizations

The antagonism of TRPV1 by N-oleoyl glutamine has significant implications for nociceptive signaling.

TRPV1 Signaling in Nociception

Activation of TRPV1 in sensory neurons leads to a cascade of events that culminates in the transmission of a pain signal to the brain. This involves the influx of Ca2+, which acts as a second messenger to trigger the release of neurotransmitters such as glutamate and neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) in the dorsal horn of the spinal cord. These neurotransmitters then activate second-order neurons that project to higher brain centers.

Figure 1: Simplified signaling pathway of TRPV1 activation in nociception and its inhibition by N-oleoyl glutamine.

Experimental Workflow for Characterizing N-oleoyl Glutamine

The following diagram illustrates a typical workflow for the preclinical characterization of a potential TRP antagonist like N-oleoyl glutamine.

Figure 2: A representative experimental workflow for the characterization of N-oleoyl glutamine as a TRP antagonist.

Conclusion

N-oleoyl glutamine represents an important endogenous lipid that modulates nociceptive signaling through its antagonist action on the TRPV1 channel. The evidence to date strongly supports its role as an inhibitor of TRPV1 activation, leading to analgesic effects in preclinical models of pain. Further research is warranted to fully elucidate its binding site, the precise nature of its antagonism, and its therapeutic potential. The methodologies and data presented in this guide provide a framework for continued investigation into N-oleoyl glutamine and other N-acyl amino acids as novel modulators of TRP channels for the development of next-generation analgesics.

References

- 1. oatext.com [oatext.com]

- 2. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Binding interactions of fatty acyl lipid mediators within the vanilloid pocket of TRPV1: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

N-Oleoyl Glutamine: A Deep Dive into its Role in Mitochondrial Uncoupling and Thermogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-oleoyl glutamine (OAG) is an endogenous N-acyl amino acid that has emerged as a significant regulator of energy metabolism. Synthesized and degraded by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), OAG acts as a potent mitochondrial uncoupler, stimulating thermogenesis through a mechanism independent of the well-characterized Uncoupling Protein 1 (UCP1). This technical guide provides a comprehensive overview of the current understanding of OAG's function, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes.

Introduction

The rising prevalence of obesity and related metabolic diseases has spurred intensive research into the mechanisms governing energy expenditure. One promising avenue of investigation is the activation of thermogenesis, the process of heat production, in tissues such as brown and beige adipose tissue. While the role of UCP1 in mediating non-shivering thermogenesis is well-established, recent discoveries have unveiled UCP1-independent pathways. Among these, the PM20D1/N-acyl amino acid axis has garnered significant attention. This guide focuses specifically on N-oleoyl glutamine, a prominent member of this class of signaling lipids, and its role in mitochondrial uncoupling and the subsequent induction of a thermogenic program.

Quantitative Data on the Effects of N-Oleoyl Glutamine

The following tables summarize the key quantitative findings from studies investigating the effects of N-oleoyl glutamine and related N-acyl amino acids on cellular respiration and energy expenditure.

Table 1: In Vitro Effects of N-Oleoyl Glutamine on Cellular Respiration

| Cell Line | Compound | Concentration | Effect on Respiration | Reference |

| C2C12 Myoblasts | N-Oleoyl Glutamine | 50 µM | 64% increase in oxygen consumption | [1] |

| Human Adipocytes | N-Oleoyl Phenylalanine | 25 µM | Significant increase in proton leak | [2] |

| Human Adipocytes | N-Oleoyl Leucine | 25 µM | Significant increase in proton leak | [2] |

| Human Adipocytes | N-Oleoyl Isoleucine | 25 µM | Significant increase in proton leak | [2] |

Table 2: In Vivo Effects of N-Acyl Amino Acids on Energy Metabolism

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Mice | Increased circulating PM20D1 | Adeno-associated virus (AAV) | Augmented energy expenditure, reduced adiposity, improved glucose homeostasis | [3] |

| Mice | Inhibition of Pm20d1 in brown adipose tissue | - | Defective cold tolerance | [1][3][4] |

| Mice | Overexpression of Pm20d1 in brown adipose tissue | - | Increased cold tolerance | [1][3][4] |

Note: While direct in vivo quantitative data for N-oleoyl glutamine specifically is limited in the reviewed literature, the studies on PM20D1, the enzyme that produces OAG, and other N-acyl amino acids strongly support its role in promoting energy expenditure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of N-oleoyl glutamine.

Caption: PM20D1-mediated synthesis and action of N-oleoyl glutamine.

Caption: Experimental workflow for assessing mitochondrial uncoupling by N-oleoyl glutamine.

Experimental Protocols

The following protocols are based on standard methodologies for assessing mitochondrial respiration and can be adapted for the study of N-oleoyl glutamine.

Cell Culture and Differentiation

-

Cell Line: C2C12 myoblasts are a commonly used cell line for studying mitochondrial metabolism.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation (optional): To differentiate C2C12 myoblasts into myotubes, replace the growth medium with DMEM supplemented with 2% horse serum once the cells reach confluence.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test protocol and a study on N-acyl amino acids in human adipocytes.[2]

Materials:

-

Seahorse XF96 or XFe96 Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (DMEM, without bicarbonate)

-

Glucose, Pyruvate, and Glutamine supplements

-

N-oleoyl glutamine (solubilized in a suitable vehicle, e.g., DMSO)

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Seahorse XF96 or XFe96 Analyzer

Procedure:

-

Cell Seeding:

-

Seed C2C12 cells in a Seahorse XF96 plate at an optimized density (e.g., 20,000 - 40,000 cells/well).

-

Incubate overnight in a standard CO2 incubator to allow for cell attachment.

-

-

Assay Preparation (Day of Assay):

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

-

Prepare the Seahorse XF Assay Medium by supplementing Seahorse XF Base Medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Warm to 37°C and adjust pH to 7.4.

-

Remove the cell culture medium from the Seahorse plate and wash the cells with the prepared assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.

-

-

Seahorse XF Analyzer Run:

-

Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

-

Prepare a stock solution of N-oleoyl glutamine and load the desired final concentration into the appropriate injection port of the sensor cartridge. A dose-response experiment is recommended (e.g., 10 µM, 25 µM, 50 µM).

-

Load the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the remaining injection ports.

-

Place the cell plate into the calibrated Seahorse XF Analyzer.

-

Program the instrument to perform the following sequence:

-

Measure basal oxygen consumption rate (OCR).

-

Inject N-oleoyl glutamine and measure the subsequent change in OCR.

-

Inject Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

-

Inject FCCP to induce maximal respiration.

-

Inject Rotenone/Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

-

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein concentration.

-

Calculate parameters of mitochondrial function, including basal respiration, proton leak, maximal respiration, and spare respiratory capacity. The increase in proton leak after the injection of N-oleoyl glutamine is a direct measure of its uncoupling effect.

-

Mechanism of Action

N-oleoyl glutamine induces mitochondrial uncoupling through a UCP1-independent mechanism. While the precise molecular target is still under investigation, evidence suggests that N-acyl amino acids may interact directly with proteins of the inner mitochondrial membrane. One proposed mechanism involves the interaction with Adenine Nucleotide Translocators (ANTs), which are known to facilitate proton leak under certain conditions. However, some studies have shown that the uncoupling effect of N-acyl amino acids can occur independently of both UCP1 and ANT, suggesting the involvement of other mitochondrial proteins or a direct effect on the lipid bilayer of the inner mitochondrial membrane.[2]

Conclusion and Future Directions

N-oleoyl glutamine represents a fascinating endogenous molecule with significant potential to influence whole-body energy metabolism. Its ability to induce mitochondrial uncoupling and thermogenesis independently of UCP1 opens up new avenues for therapeutic intervention in metabolic diseases. Further research is warranted to fully elucidate the molecular mechanisms underlying its action, including the identification of its direct mitochondrial protein targets. Moreover, comprehensive in vivo studies are needed to establish a clear dose-response relationship and to evaluate the long-term efficacy and safety of targeting the PM20D1/N-oleoyl glutamine pathway for the treatment of obesity and related disorders. The development of stable and potent analogs of N-oleoyl glutamine could also be a promising strategy for future drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bidirectional shifts in Pm20d1 expression impact thermogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bidirectional shifts in Pm20d1 expression impact thermogenesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Oleoyl Glutamine Signaling in Primary Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling cascade of N-oleoyl glutamine (O-Glu) in primary neurons. Drawing from current scientific literature, this document details the molecular interactions, downstream effects, and experimental methodologies relevant to the study of this endogenous N-acyl amine.

Introduction to N-Oleoyl Glutamine

N-oleoyl glutamine (O-Glu) is an endogenous lipid signaling molecule belonging to the family of N-acyl amines.[1] It is synthesized and degraded by the peptidase M20 domain-containing 1 (PM20D1) enzyme.[1] Structurally, O-Glu is composed of an oleoyl fatty acid tail and a glutamine head group. This unique structure suggests a dual functionality, potentially interacting with receptors that recognize fatty acid amides and influencing metabolic pathways related to glutamine and its derivative, the excitatory neurotransmitter glutamate.[2][3][4]

Putative Receptors and Initial Signaling Events

While the precise receptor profile for O-Glu in primary neurons is still under investigation, several lines of evidence point towards two primary candidates: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the G protein-coupled receptor 120 (GPR120).

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in nociception, temperature sensation, and neurogenic inflammation.[5] Several N-acyl amides, structurally similar to O-Glu, are known to modulate TRPV1 activity.[6][7] O-Glu has been shown to inhibit capsaicin-induced calcium flux in HEK293A cells co-transfected with TRPV1, suggesting a direct or allosteric interaction with the channel.[1] In primary neurons, the activation of TRPV1 by O-Glu is hypothesized to lead to an influx of cations, primarily Ca2+ and Na+. This initial influx of ions serves as a critical first step in the signaling cascade.

G Protein-Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids and is expressed in various cell types, including microglia and neurons.[8][9][10] It is primarily known for its role in mediating anti-inflammatory and insulin-sensitizing effects.[9][10] Given O-Glu's lipid nature, GPR120 presents another plausible receptor. Activation of GPR120, a Gq-coupled receptor, would initiate a distinct signaling cascade involving the activation of phospholipase C (PLC).

Downstream Signaling Cascades

The initial receptor-ligand interaction triggers a cascade of intracellular events. The specific pathways activated likely depend on the receptor engaged.

TRPV1-Mediated Signaling

Activation of TRPV1 channels by N-oleoyl glutamine is proposed to initiate a signaling cascade primarily driven by an increase in intracellular calcium concentration. This rise in Ca2+ can subsequently trigger multiple downstream pathways:

-

MAPK/ERK Pathway Activation: The influx of Ca2+ is a well-established trigger for the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway in neurons.[10][11] This pathway is crucial for regulating synaptic plasticity, gene expression, and neuronal survival.[12]

-

Modulation of Neurotransmitter Release: TRPV1 activation has been shown to influence the release of neurotransmitters, including glutamate.[13] This suggests that O-Glu could play a role in modulating synaptic transmission.

GPR120-Mediated Signaling

Should O-Glu activate GPR120 in primary neurons, the signaling cascade would likely proceed as follows:

-

Phospholipase C (PLC) Activation and IP3 Production: As a Gq-coupled receptor, activated GPR120 would stimulate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][14]

-

Intracellular Calcium Release: IP3 would then bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm, further elevating intracellular Ca2+ levels.[3]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased Ca2+, would activate protein kinase C (PKC), which can phosphorylate a wide range of target proteins, influencing neuronal function.

-

cAMP/PKA Pathway Modulation: GPR120 can also couple to other G proteins, potentially influencing the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, which is involved in neuronal survival and metabolism.[15][16][17][18]

The Role of the Glutamine Moiety

The glutamine headgroup of O-Glu introduces another layer of complexity to its signaling profile. In the central nervous system, glutamine is a critical precursor for the synthesis of the excitatory neurotransmitter glutamate via the action of glutaminase.[2][4] The glutamate-glutamine cycle between neurons and glial cells is fundamental for maintaining normal synaptic transmission.[19] Therefore, the metabolism of O-Glu could locally increase glutamate concentrations, thereby influencing glutamatergic signaling and neuronal excitability.

Quantitative Data

Currently, direct quantitative data on the binding affinity and efficacy of N-oleoyl glutamine at its putative receptors in primary neurons is limited in the public domain. The following table summarizes related data for structurally similar N-acyl amides and synthetic agonists.

| Ligand | Receptor | Cell Type | Parameter | Value | Reference |

| Capsaicin | TRPV1 | Sensory Neurons (HEK-FAF1/TRPV1) | EC50 | 1.57 ± 0.37 µM | [13] |

| N-arachidonoyl serotonin | BKCa | Recombinant human (KCNMA1) | EC50 | ~ 3 µM | [20] |

| Compound A (synthetic) | GPR120 | Primary Mouse Microglia | - | - | [21] |

| N-oleoyl ethanolamine | TRPV1 | PKC-sensitized cells | - | - | [5][22] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the N-oleoyl glutamine signaling cascade in primary neurons.

Primary Neuronal Culture

Objective: To establish healthy primary neuronal cultures for subsequent signaling studies.

Materials:

-

Embryonic day 18 (E18) rat cortices or hippocampi

-

Dissection medium (e.g., Hibernate-E)

-

Enzyme dissociation solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

-

N-oleoyl glutamine (and appropriate vehicle control, e.g., DMSO)

Protocol:

-

Dissect cortices or hippocampi from E18 rat embryos in chilled dissection medium.

-

Mince the tissue and incubate in the enzyme dissociation solution according to the manufacturer's instructions (e.g., 20 minutes at 37°C).

-

Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

-

Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

-

Plate the neurons onto Poly-D-lysine or Poly-L-lysine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days.

-

For experiments, treat the mature neurons (typically 7-14 days in vitro) with the desired concentrations of N-oleoyl glutamine or vehicle control for the specified duration.[2][7][8][23]

Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to N-oleoyl glutamine treatment.

Materials:

-

Mature primary neuronal cultures on glass-bottom dishes or coverslips

-

Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

-

Fluorescence microscope equipped with an appropriate filter set, a sensitive camera, and image acquisition software.

Protocol:

-

Load the primary neurons with the chosen calcium indicator according to the manufacturer's protocol (e.g., incubate with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C).

-

Wash the cells with imaging buffer to remove excess dye.

-

Mount the dish or coverslip onto the microscope stage and allow the cells to equilibrate.

-

Acquire a baseline fluorescence signal for a few minutes before adding any compound.

-

Add N-oleoyl glutamine at the desired final concentration to the imaging buffer and continue recording the fluorescence signal.

-

For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio of the fluorescence intensities. An increase in the 340/380 ratio indicates an increase in intracellular calcium.

-

Analyze the data by quantifying the change in fluorescence intensity or ratio over time for individual neurons.[1][6][24][25][26]

Co-Immunoprecipitation (Co-IP)

Objective: To determine if N-oleoyl glutamine promotes the interaction between a putative receptor (e.g., TRPV1) and its downstream signaling partners.

Materials:

-

Mature primary neuronal cultures

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the target protein (e.g., anti-TRPV1)

-

Protein A/G agarose or magnetic beads

-

Antibody against the potential interacting protein

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Treat primary neurons with N-oleoyl glutamine or vehicle control.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against the potential interacting protein to detect its presence in the immunoprecipitated complex.[13][27]

Visualizations of Signaling Pathways and Workflows

Proposed Signaling Pathways

Caption: Proposed signaling pathways of N-oleoyl glutamine in primary neurons.

Experimental Workflow for Calcium Imaging

Caption: Experimental workflow for calcium imaging in primary neurons.

Logical Relationship of O-Glu's Dual Functionality

References

- 1. Calcium imaging of primary canine sensory neurons: Small‐diameter neurons responsive to pruritogens and algogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 3. Influence of spatially segregated IP3-producing pathways on spike generation and transmitter release in Purkinje cell axons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]

- 8. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of MAPK/ERK phosphorylation via ionotropic glutamate receptors in cultured rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extracellular CIRP Induces Calpain Activation in Neurons via PLC-IP3-Dependent Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Coupling of cAMP/PKA and MAPK signaling in neuronal cells is dependent on developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cAMP/PKA signaling pathway contributes to neuronal apoptosis via regulating IDE expression in a mixed model of type 2 diabetes and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitrogen shuttling between neurons and glial cells during glutamate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. protocols.io [protocols.io]

- 24. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]

- 27. researchgate.net [researchgate.net]

The Physiological Role of N-Oleoyl Glutamine in Metabolic Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the endogenous N-acyl amino acid, N-oleoyl glutamine (O-Gln), and its integral role in regulating energy expenditure, glucose and lipid metabolism, and overall metabolic homeostasis. It synthesizes current research to offer a technical guide on its biochemical pathways, mechanisms of action, and physiological significance, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Introduction

N-oleoyl glutamine is a bioactive lipid molecule belonging to the diverse class of N-acyl amino acids (NAAs). These molecules are characterized by a fatty acyl group linked to the alpha-amino group of an amino acid. Long considered metabolic intermediates, NAAs are now recognized as a novel class of signaling lipids with pleiotropic physiological functions, including roles in metabolic homeostasis, inflammation, and nociception.[1] O-Gln, specifically, has emerged as a key player in UCP1-independent thermogenesis and the regulation of energy balance, making it a molecule of significant interest for understanding and potentially treating metabolic disorders such as obesity and type 2 diabetes.

Biosynthesis and Degradation of N-Oleoyl Glutamine

The endogenous levels of O-Gln and other NAAs are primarily regulated by the bidirectional enzyme, Peptidase M20 Domain Containing 1 (PM20D1) .[2]

-

Synthesis (Condensation): PM20D1, a secreted enzyme found in circulation, catalyzes the condensation of a fatty acid (oleic acid) and an amino acid (glutamine) to form N-oleoyl glutamine. This synthetic activity is crucial for generating the circulating pool of NAAs.[1][2]

-

Degradation (Hydrolysis): PM20D1 also catalyzes the reverse hydrolytic reaction, breaking down O-Gln into its constituent oleic acid and glutamine. This bidirectional activity allows for tight regulation of NAA signaling.[1][2]

A secondary, intracellular pathway for NAA degradation is mediated by Fatty Acid Amide Hydrolase (FAAH) , though it exhibits a more restricted substrate scope compared to PM20D1.[3] The interplay between the extracellular activity of PM20D1 and the intracellular activity of FAAH provides cooperative enzymatic control over this class of signaling lipids.[3]

Signaling Pathways and Mechanisms of Action

N-oleoyl glutamine exerts its physiological effects through at least two distinct mechanisms: direct mitochondrial uncoupling and modulation of ion channels.

Mitochondrial Uncoupling

A primary mechanism of action for O-Gln is its function as an endogenous uncoupler of mitochondrial respiration.[2] Unlike the canonical thermogenesis in brown and beige adipocytes, which is dependent on Uncoupling Protein 1 (UCP1), O-Gln acts directly on mitochondria to dissipate the proton gradient across the inner mitochondrial membrane.[2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to the dissipation of energy as heat, thereby increasing the metabolic rate.

The process is as follows:

-

O-Gln, and other NAAs, are generated and secreted into circulation.

-

They directly interact with and bind to mitochondria in target cells.[2]

-

This interaction facilitates a proton leak across the inner mitochondrial membrane, bypassing ATP synthase.

-

The energy stored in the proton gradient is released as heat, increasing cellular respiration and overall energy expenditure.

TRP Channel Antagonism

In addition to its metabolic actions, O-Gln has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] TRPV1 is a non-selective cation channel primarily known for its role in detecting noxious stimuli, including heat and capsaicin, and is implicated in pain signaling and temperature regulation.[5][6] By antagonizing TRPV1, O-Gln can modulate neuronal signaling pathways. This activity is particularly relevant to its observed effects on nociception, and may also contribute to its role in thermoregulation and metabolic control, as TRPV1 channels are involved in sensing body temperature.[4][7][8]

Physiological Roles in Metabolic Homeostasis

Modulation of PM20D1 activity and direct administration of NAAs like O-Gln have profound effects on systemic metabolism.

Energy Expenditure and Body Weight

By promoting UCP1-independent mitochondrial uncoupling, O-Gln directly contributes to increased energy expenditure.

-

Animal Studies: Mice with elevated circulating levels of PM20D1, and consequently higher levels of NAAs, exhibit significantly augmented whole-body respiration and are resistant to diet-induced obesity.[2][3] Conversely, mice globally deficient in PM20D1 show altered body temperature regulation when exposed to cold.[4] Glutamine supplementation in rats has been shown to increase oxygen consumption and decrease the respiratory exchange rate, indicating a shift towards fatty acid oxidation.[9]

-

Human Studies: In humans, glutamine supplementation with a mixed meal was found to increase postprandial energy expenditure by 49%.[10]

Glucose and Insulin Homeostasis

O-Gln and the PM20D1 pathway are critical regulators of glucose metabolism and insulin sensitivity.

-

Animal Studies: Direct administration of NAAs to mice improves glucose homeostasis.[2] Genetic ablation of PM20D1 results in metabolic dysfunction characterized by glucose intolerance and decreased insulin sensitivity.[3][4]

-

Human Studies: While direct data for O-Gln is pending, oral L-glutamine supplementation has been shown to ameliorate the glucose profile in patients with type 2 diabetes and improve insulin sensitivity in various clinical contexts.[11][12]

Lipid Metabolism

The constituent parts of O-Gln (oleic acid and glutamine) are deeply involved in lipid metabolism. Glutamine supplementation has been shown to enhance fat oxidation during the later postprandial phase in humans.[10] The increase in energy expenditure driven by O-Gln likely involves the mobilization and oxidation of fatty acids to fuel increased respiration.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of N-Oleoyl Glutamine

| Parameter | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| Mitochondrial Respiration | C2C12 Myotubes | 50 µM | 64% Increase | --INVALID-LINK-- |

| Calcium Flux (Capsaicin-induced) | HEK293A (TRPV1 transfected) | Not specified | Inhibition | --INVALID-LINK-- |

Table 2: In Vivo Effects of N-Acyl Amino Acids & PM20D1 Modulation in Mice

| Intervention | Model | Dosage/Method | Key Metabolic Outcome(s) | Reference |

|---|---|---|---|---|

| PM20D1 Overexpression | C57BL/6J Mice | AAV-mediated | Increased energy expenditure, reduced adiposity, improved glucose homeostasis | [2] |

| PM20D1 Knockout | C57BL/6J Mice | Genetic Ablation | Insulin resistance, altered body temperature in cold | [4] |

| N-Oleoyl Glutamine Admin. | C57BL/6J Mice | 100 mg/kg | Antinociceptive behavior (pain model) |[4] |

Experimental Protocols

Protocol for Measuring Mitochondrial Respiration in C2C12 Cells

This protocol is adapted for assessing the effect of O-Gln on cellular respiration using an extracellular flux analyzer (e.g., Seahorse XF).

1. Cell Culture and Differentiation:

-

Seed C2C12 myoblasts in a Seahorse XF96 cell culture microplate at a density of 10,000 cells/well in proliferation media (DMEM, 10% FBS, 1% Penicillin-Streptomycin).[13][14]

-

After 24 hours, or when cells reach ~90% confluency, switch to differentiation medium (DMEM, 2% horse serum, 1% Penicillin-Streptomycin).

-

Change differentiation medium every 48 hours for 4-5 days until multinucleated myotubes are formed.[15]

2. Assay Preparation:

-

One hour before the assay, replace the differentiation medium with pre-warmed XF Base Medium supplemented with glucose (25 mM), sodium pyruvate (1 mM), and L-glutamine (2 mM), adjusted to pH 7.4.[16]

-

Incubate the cells at 37°C in a non-CO₂ incubator for 60 minutes.[14]

3. Extracellular Flux Analysis:

-

Load the injector ports of the sensor cartridge with the compounds for the mitochondrial stress test:

-

Port A: N-Oleoyl Glutamine (e.g., to achieve a final concentration of 50 µM) or vehicle control.

-

Port B: Oligomycin (ATP synthase inhibitor, e.g., 1 µM).

-

Port C: FCCP (uncoupling agent, e.g., 1 µM).

-

Port D: Rotenone/Antimycin A (Complex I/III inhibitors, e.g., 0.5 µM).[16]

-

-

Calibrate the sensor cartridge and run the assay. The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after each injection.

-

The initial injection of O-Gln should produce an immediate increase in OCR if it is acting as an uncoupler. This effect can be compared to the maximal respiration induced by FCCP.

Protocol for In Vivo Metabolic Studies in Mice

This protocol outlines a general approach for assessing the metabolic effects of O-Gln administration in mice.

1. Animal Model:

-

Use 8-10 week old male C57BL/6J mice. For studies on obesity, pre-feed mice with a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

2. Compound Administration:

-

Dose: Based on related studies, a dose in the range of 50-100 mg/kg body weight can be used as a starting point.[4]

-

Vehicle: N-oleoyl glutamine can be dissolved in a vehicle such as DMF or DMSO and then diluted in saline or corn oil. Ensure the final concentration of the organic solvent is low and non-toxic. A vehicle-only group must be included as a control.

-

Route: Administer daily via intraperitoneal (IP) injection or oral gavage for the duration of the study (e.g., 2-4 weeks).

3. Metabolic Phenotyping:

-

Body Weight and Composition: Monitor body weight daily or weekly. At the end of the study, use MRI or DEXA to assess lean and fat mass.

-

Glucose Homeostasis: Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) and an Insulin Tolerance Test (ITT) after 1-2 weeks of treatment.

-

Energy Expenditure: Acclimate mice to metabolic cages (e.g., CLAMS) and measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and activity over a 24-48 hour period.

Protocol for Quantification of O-Gln by LC-MS/MS

This protocol provides a general workflow for extracting and quantifying O-Gln from plasma or tissue.

1. Sample Preparation and Extraction:

-

Tissue: Weigh frozen tissue and homogenize in a solvent mixture such as 2:1 chloroform:methanol containing an appropriate internal standard (e.g., a deuterated version of a related N-acyl amino acid).[17]

-

Plasma: Precipitate proteins with a cold solvent like acetonitrile containing the internal standard.

-

Perform a liquid-liquid extraction to separate the lipid-containing organic phase. Dry the organic phase under nitrogen and reconstitute in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column (e.g., Zorbax XDB C18).[17] The mobile phase typically consists of water (A) and acetonitrile (B), both containing an additive like formic acid or ammonium acetate to improve ionization.[17] Run a gradient from a lower to a higher percentage of organic solvent to elute the analyte.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor ion (the molecular weight of O-Gln) and a characteristic product ion (from fragmentation) must be determined.

-

Quantification: Generate a standard curve using known concentrations of pure O-Gln and the internal standard to calculate the concentration in the unknown samples. Note that in-source cyclization of glutamine to pyroglutamic acid can be an artifact; chromatographic separation is key.[18]

Conclusion and Future Directions

N-oleoyl glutamine is a potent endogenous signaling lipid that plays a significant role in metabolic homeostasis. Its function as a direct, UCP1-independent mitochondrial uncoupler positions it as a key regulator of energy expenditure. The enzymatic control by the secreted, bidirectional enzyme PM20D1 allows for systemic regulation of O-Gln levels, influencing glucose tolerance, insulin sensitivity, and adiposity.

For drug development professionals, the PM20D1-NAA pathway represents a promising target. Modulating PM20D1 activity to increase endogenous levels of O-Gln and other thermogenic NAAs could offer a novel therapeutic strategy for obesity and type 2 diabetes. Future research should focus on:

-

Elucidating the precise molecular interactions between O-Gln and mitochondrial proteins.

-

Investigating the direct effects of O-Gln on food intake and satiety centers in the brain.

-

Developing specific and potent small-molecule modulators of PM20D1 enzymatic activity.

-

Conducting detailed preclinical studies to validate the long-term efficacy and safety of targeting this pathway for metabolic diseases.

References

- 1. pnas.org [pnas.org]

- 2. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - ProQuest [proquest.com]

- 4. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-glutamine supplementation induces insulin resistance in adipose tissue and improves insulin signalling in liver and muscle of rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamine supplementation increases postprandial energy expenditure and fat oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Metabolic effects of glutamine on insulin sensitivity | Semantic Scholar [semanticscholar.org]

- 12. Oral Glutamine Supplementation Reduces Obesity, Pro-Inflammatory Markers, and Improves Insulin Sensitivity in DIO Wistar Rats and Reduces Waist Circumference in Overweight and Obese Humans [mdpi.com]

- 13. assets.ctfassets.net [assets.ctfassets.net]

- 14. researchgate.net [researchgate.net]

- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 16. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of N-oleoyl glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl glutamine (O-Gln) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in the regulation of metabolism and nociception. Synthesized and hydrolyzed by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), O-Gln exerts its biological effects through modulation of specific downstream targets. This technical guide provides an in-depth overview of the current understanding of N-oleoyl glutamine's downstream targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Downstream Targets of N-oleoyl glutamine

Current research has identified two primary downstream targets of N-oleoyl glutamine: mitochondria, where it acts as an uncoupling agent, and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which it antagonizes.

Mitochondrial Uncoupling

N-oleoyl glutamine has been shown to induce mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased respiration and energy expenditure. This effect is independent of the well-known uncoupling protein 1 (UCP1), suggesting a novel mechanism for regulating cellular thermogenesis.[1]

Quantitative Data: Effect of N-oleoyl glutamine on Mitochondrial Respiration

| Cell Line | Concentration (µM) | Effect | Reference |

| C2C12 myotubes | 50 | 64% increase in mitochondrial respiration | [2] |

| Human myoblasts | 500 - 5000 | Decreased respiratory chain efficiency to ~70% | [3] |

TRPV1 Channel Antagonism

N-oleoyl glutamine acts as an antagonist of the TRPV1 channel, a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, including heat and capsaicin.[4] By inhibiting TRPV1, N-oleoyl glutamine can modulate pain perception. While it is established as a TRPV1 antagonist, a specific IC50 value for N-oleoyl glutamine has not been consistently reported in the literature, representing a key area for further investigation.

Signaling Pathways and Regulatory Networks

The downstream effects of N-oleoyl glutamine are initiated by its interaction with mitochondria and TRPV1 channels. The broader signaling cascades stemming from these interactions are areas of active investigation.

Regulation by PM20D1

The synthesis and degradation of N-oleoyl glutamine are controlled by the bidirectional enzyme PM20D1. This enzyme can catalyze both the condensation of oleic acid and glutamine to form N-oleoyl glutamine and the reverse hydrolytic reaction.[5][6] This dual functionality allows for tight regulation of O-Gln levels and its downstream signaling.

Caption: Bidirectional enzymatic activity of PM20D1.

Downstream Signaling Cascades